Protein SSX2 (19-34)

HLA restriction profiling Epitope specificity CD4+ T-cell vaccine design

Protein SSX2 (19-34) is a synthetic 16-amino-acid peptide (EKIQKAFDDIAKYFS) corresponding to residues 19–34 of the human SSX2 cancer-testis antigen. SSX2 belongs to the highly homologous SSX family (SSX1–SSX9) of transcriptional repressors whose expression is restricted to germ cells and diverse tumor types including melanoma, synovial sarcoma, and prostate carcinoma.

Molecular Formula
Molecular Weight
Cat. No. B1575001
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameProtein SSX2 (19-34)
SynonymsProtein SSX2 (19-34)
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
StorageCommon storage 2-8℃, long time storage -20℃.

SSX2 (19-34) Peptide for Cancer Immunotherapy Research and Procurement: A Sequence-Defined CD4+ Epitope Procurement Guide


Protein SSX2 (19-34) is a synthetic 16-amino-acid peptide (EKIQKAFDDIAKYFS) corresponding to residues 19–34 of the human SSX2 cancer-testis antigen [1]. SSX2 belongs to the highly homologous SSX family (SSX1–SSX9) of transcriptional repressors whose expression is restricted to germ cells and diverse tumor types including melanoma, synovial sarcoma, and prostate carcinoma [2]. The 19-34 region was identified as the first CD4+ T-cell epitope encoded by SSX2, recognized in association with the MHC class II allele HLA-DPB1*0101 following dendritic cell-mediated presentation [1]. Unlike many class II epitopes that display promiscuous binding, this epitope exhibits allele-specific HLA-DP restriction pattern, defining it as a distinct functional entity within the SSX2 immunopeptidome [1][3].

Why SSX2 (19-34) Cannot Be Replaced by Other SSX2-Derived or SSX Family Peptides in CD4+ T-Cell Assays


SSX2-derived CD4+ T-cell epitopes exhibit distinct HLA restriction profiles that prevent functional interchangeability. While multiple SSX2 regions contain CD4+ epitopes—including the immunodominant 37–58 region restricted by HLA-DR, and the promiscuous 45–59 epitope binding multiple HLA-DRB1 subtypes—only the 19–34 epitope engages HLA-DPB1*0101 [1][2]. The SSX family shares 77–91% amino acid homology across members (SSX1–SSX5) [3], yet the 19-34 sequence in SSX2 differs from corresponding regions in SSX1 and SSX4, with no evidence that homologous peptides from other SSX members can substitute for SSX2 (19-34) in CD4+ T-cell recognition [1]. Furthermore, the presentation pathway differs fundamentally: SSX2 (19-34) is presented exclusively via professional antigen-presenting cells (dendritic cells) and is not directly presented by tumor cells, in contrast to other SSX2 epitopes such as 41–49 and 45–59 which are naturally processed and presented by tumor cells [1][4]. These cumulative differences in HLA restriction, genetic origin, and antigen processing pathway mean that substituting SSX2 (19-34) with another SSX2 fragment or a homologous peptide from SSX1/SSX4 cannot reproduce its specific functional profile.

Quantitative Differentiation Evidence for Protein SSX2 (19-34) Versus Closest Analogs


SSX2 (19-34) vs. SSX2 (45-59): Exclusive HLA-DPB1 Restriction Versus Promiscuous HLA-DR Multi-Allele Binding

SSX2 (19-34) exhibits exclusive restriction through HLA-DPB1, with functional presentation confirmed for DPB1*0101, DPB1*0301, and DPB1*1301/1401 alleles [1]. In contrast, SSX2 (45-59) displays promiscuous binding restricted by HLA-DRB1 subtypes *0701, *1101, and *1302, with a cumulative population prevalence of approximately 25% in Caucasians [2]. The single-allele DPB1*0401/0402 genotype failed to present SSX2 (19-34), confirming allele-selective rather than pan-DP binding [1]. This distinction is critical for patient stratification: SSX2 (19-34) targets HLA-DP subjects (~20% allele frequency in tested Caucasian population), while SSX2 (45-59) targets HLA-DR subjects covering ~25% of the same population [1][2].

HLA restriction profiling Epitope specificity CD4+ T-cell vaccine design

SSX2 (19-34) vs. SSX2 (45-59): Tumor-Restricted CD4+ Response Versus Response Detection in Healthy Donors

SSX2 (19-34)-specific CD4+ T-cell responses were detected ex vivo exclusively in an antigen-expressing melanoma patient (LAU 672) and were absent in all tested healthy donors and other cancer patients [1]. By contrast, SSX2 (45-59) induced detectable CD4+ T-cell responses in 3/6 breast cancer patients as well as 1/5 healthy controls in in vitro stimulation assays, indicating less stringent tumor specificity [2]. Similarly, SSX2 (37-58)-specific CD4+ T cells were detected in the majority of melanoma patients analyzed but not in healthy donors, also indicating tumor-restricted ex vivo detection [3]. This pattern indicates that SSX2 (19-34) exhibits a response profile where spontaneous CD4+ immunity is tightly linked to tumor-driven in vivo priming.

Tumor-specific immunity Ex vivo T-cell monitoring Immunogenicity benchmarking

SSX2 (19-34) vs. SSX2 (41-49) and (45-59): Exclusive Dendritic Cell-Dependent Presentation Versus Direct Tumor Cell Presentation

SSX2 (19-34) is not presented on the surface of SSX2-expressing tumor cells at levels sufficient for direct CD4+ T-cell recognition, even after IFN-γ treatment to upregulate MHC class II [1]. Transfection of SSX2 into tumor cells enables CD8+ T-cell recognition of the 41-49 epitope via MHC class I but fails to enable CD4+ T-cell recognition of the 19-34 epitope [1]. In contrast, SSX2 (45-59) is naturally processed and presented by the SSX2+ melanoma cell line Me 275, enabling direct tumor cell recognition by CD4+ T cells [2]. SSX2 (19-34) presentation requires processing by professional APCs (dendritic cells, EBV-B cells) loaded with SSX2 protein or tumor lysate [1]. This dichotomy defines two distinct functional classes of SSX2 CD4+ epitopes.

Antigen processing pathway Professional APC dependence Immunotherapy design strategy

SSX2 (19-34) vs. SSX1/SSX4 Homologous Region Peptides: Sequence Divergence in the Epitope Region Precludes Immunological Cross-React

The SSX family (SSX1–SSX5) shares 77–91% amino acid identity overall [1], but sequence alignment of the 19-34 region reveals specific residue differences between SSX2 and its closest homologs SSX1 (81% overall identity) and SSX4 (~80% identity) [1][2]. The SSX2 (19-34) epitope was characterized using CD4+ T-cell clones that recognized the SSX2 sequence but not control antigens; cross-recognition of homologous SSX1 or SSX4 peptides in the same region has not been demonstrated [3]. The review of SSX epitopes confirms that p19-34 is listed as recognized only in association with SSX2 (not SSX1, SSX4, or other family members), whereas other epitopes such as p37-51 show recognition across SSX2, SSX4, and SSX5 [4]. This establishes that the SSX2 (19-34) epitope is family-member-specific in its immunological profile.

SSX family homology Peptide sequence specificity Cross-reactivity risk assessment

SSX2 (19-34) Enables Combinatorial Vaccine Coverage of Non-Overlapping HLA Class II Alleles When Combined with HLA-DR-Restricted Epitopes

The cumulative population coverage achievable by combining SSX2 (19-34) with existing SSX2 CD4+ epitopes has been inferred from restriction data. SSX2 (19-34) engages HLA-DPB1 alleles with an estimated frequency of ~20% in tested Caucasian subjects (3/14 PBMC donors) [1], while SSX2 (45-59) engages HLA-DRB1 subtypes covering ~25% [2], and HLA-DR3 (restricting 37-51) adds additional coverage [3]. Since these HLA-DP and HLA-DR alleles are non-overlapping in the population, the combined coverage approaches additive: ~45% or higher when all three epitopes are used together [1][2][3]. This is in contrast to using multiple DR-restricted epitopes alone, which may exhibit partially overlapping restriction profiles and diminishing coverage returns.

Multi-epitope vaccine design HLA population coverage expansion Combinatorial immunotherapy

Optimal Application Scenarios for Protein SSX2 (19-34) Based on Quantitative Differentiation Evidence


HLA-DPB1-Restricted CD4+ Epitope-Specific Immune Monitoring Assays

SSX2 (19-34) is uniquely suited as a reagent for ex vivo ELISpot, intracellular cytokine staining, or tetramer-based monitoring of SSX2-specific CD4+ T-cell responses in cancer patients bearing HLA-DPB1*0101, *0301, or *1301/1401 alleles. The absence of detectable background reactivity in healthy donors (0% detection rate) [1] makes it superior to SSX2 (45-59) for ex vivo immune monitoring, where background responses in healthy subjects (20% with in vitro stimulation) could confound results [2]. Researchers should select this peptide when the experimental objective requires high tumor-specificity readouts rather than in vitro expansion-based detection.

Dendritic Cell-Based Cancer Vaccine Formulations Requiring Professional APC-Processed CD4+ Epitopes

For DC-based immunotherapy protocols where autologous dendritic cells are pulsed with synthetic peptides or tumor lysate, SSX2 (19-34) is the appropriate CD4+ helper epitope because it requires and is efficiently processed by professional APCs (dendritic cells, EBV-B cells) [1]. This contrasts with SSX2 (41-49) and (45-59), which are naturally presented by tumor cells and may be more suitable for direct peptide vaccination strategies [1][2]. Vaccine developers should incorporate SSX2 (19-34) specifically in DC-loading protocols to ensure CD4+ T-cell help is generated via the physiologically relevant cross-presentation pathway.

Multi-Epitope Vaccine Panels Targeting Maximal HLA Class II Population Coverage

SSX2 (19-34) is the only validated SSX2 CD4+ epitope engaging HLA-DP alleles, enabling vaccine formulators to expand HLA class II coverage beyond the ~25% reached by DR-restricted epitopes such as SSX2 (45-59) [2] and the additional ~20% covered by HLA-DR3-restricted SSX2 (37-51) [3]. The combined use of SSX2 (19-34) with these DR-restricted epitopes yields an estimated cumulative coverage exceeding 45% in Caucasian populations [1][2][3]. Procurement specialists should include SSX2 (19-34) in any multi-epitope SSX2 vaccine panel to avoid the coverage gap in HLA-DP-positive, HLA-DR-negative patient subsets.

SSX2-Specific CD4+ T-Cell Epitope Studies Requiring Family-Member Discrimination

Studies aimed at distinguishing immune responses against individual SSX family members require SSX2 (19-34) rather than homologous peptides from SSX1 or SSX4. The SSX family shares 77–91% amino acid identity [4], and epitopes like p37-51 show cross-recognition across SSX2, SSX4, and SSX5, whereas p19-34 is annotated as SSX2-specific with no demonstrated cross-family recognition [5]. Researchers investigating SSX2-specific immune responses in tumors co-expressing multiple SSX members must use SSX2 (19-34) to attribute CD4+ T-cell reactivity unambiguously to SSX2.

Quote Request

Request a Quote for Protein SSX2 (19-34)

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.